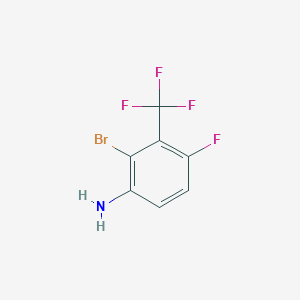
2-Bromo-4-fluoro-3-(trifluoromethyl)aniline
Übersicht
Beschreibung
2-Bromo-4-fluoro-3-(trifluoromethyl)aniline, or 2BF3A, is a versatile organic compound with a range of potential applications in the field of science and technology. It is a colorless liquid with a pungent odor and is soluble in organic solvents. Due to its unique chemical structure, it has been widely studied for its reactivity and potential applications.
Wissenschaftliche Forschungsanwendungen
Application 1: Agrochemical and Pharmaceutical Industries
- Summary of the Application: 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of these derivatives is in the protection of crops from pests .
- Methods of Application or Experimental Procedures: The exact methods of application or experimental procedures were not detailed in the source. However, it mentions that more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
- Results or Outcomes: The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Application 2: Synthesis of Bicyclic Heterocycles
- Summary of the Application: 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline can be used as a precursor for the synthesis of bicyclic heterocycles, such as quinoxalines and quinolines .
- Methods of Application or Experimental Procedures: The exact methods of application or experimental procedures were not detailed in the source. However, it mentions that the ortho-substituted fluorine can perform nucleophilic aromatic substitution .
- Results or Outcomes: The synthesis of these bicyclic heterocycles expands the range of compounds that can be produced using 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline .
Application 3: Synthesis of Tricyclic Heterocycles
- Summary of the Application: 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline can be used as a precursor for the synthesis of tricyclic heterocycles, such as benzoimidazotriazines, phenazines, and phenoxazines .
- Methods of Application or Experimental Procedures: The exact methods of application or experimental procedures were not detailed in the source. However, it mentions that the ortho-substituted fluorine can perform nucleophilic aromatic substitution .
- Results or Outcomes: The synthesis of these tricyclic heterocycles expands the range of compounds that can be produced using 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline .
Application 4: Synthesis of Ocfentanil Derivatives
- Summary of the Application: 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline can be used as a building block for ocfentanil derivatives as an analgesic .
- Results or Outcomes: The synthesis of ocfentanil derivatives could potentially lead to the development of new analgesic drugs .
Application 5: Synthesis of Dibromotrifluoromethylbenzene
- Summary of the Application: 4-Bromo-3-(trifluoromethyl)aniline has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene .
- Results or Outcomes: The synthesis of 2,5-dibromo-(trifluoromethyl)benzene expands the range of compounds that can be produced using 4-Bromo-3-(trifluoromethyl)aniline .
Application 6: Synthesis of AUY954
- Summary of the Application: 4-Bromo-3-(trifluoromethyl)aniline has been used in the preparation of AUY954, an aminocarboxylate analog of FTY720, a low nanomolar, monoselective agonist of the sphingosine-1-phosphate receptor .
- Results or Outcomes: The synthesis of AUY954 could potentially lead to the development of new drugs that act as agonists of the sphingosine-1-phosphate receptor .
Eigenschaften
IUPAC Name |
2-bromo-4-fluoro-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-6-4(13)2-1-3(9)5(6)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPACHMIKOCFFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-3-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



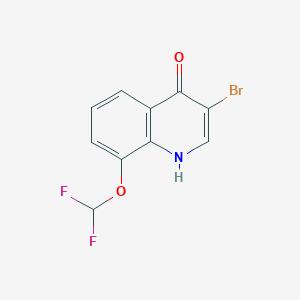
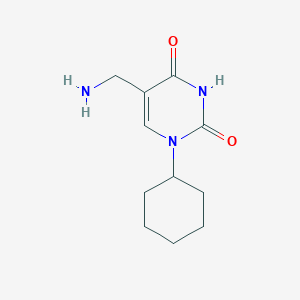
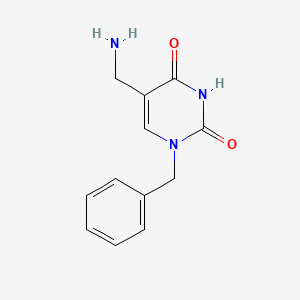
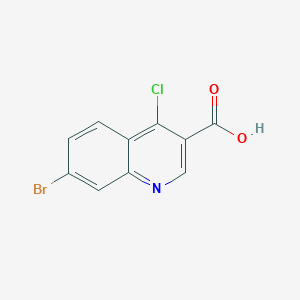
![3-[(3-Bromophenoxy)methyl]azetidine](/img/structure/B1381690.png)
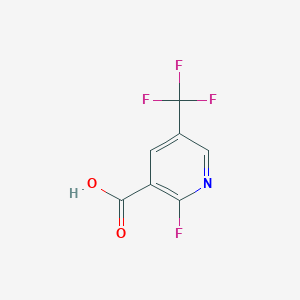
![Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-, methyl ester](/img/structure/B1381699.png)
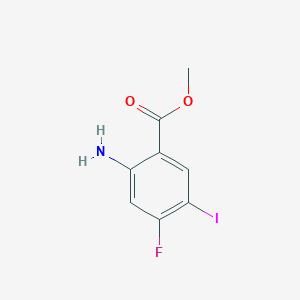
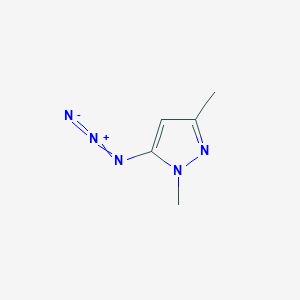
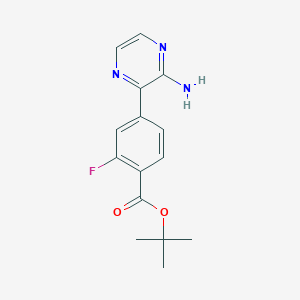
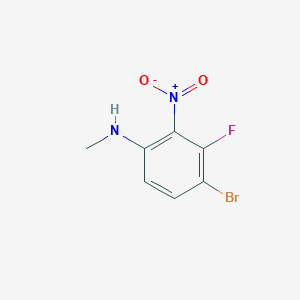
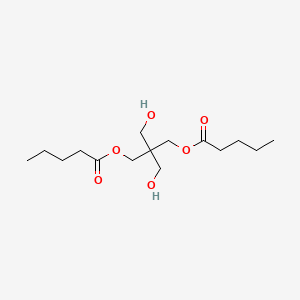
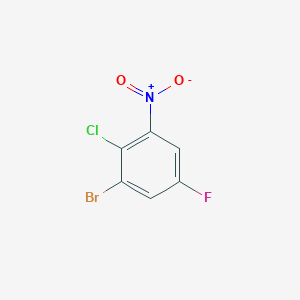
![2-Bromo-5-hexylthieno[3,2-b]thiophene](/img/structure/B1381706.png)